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molecular formula C16H14N4O B8585857 1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide

1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide

Cat. No. B8585857
M. Wt: 278.31 g/mol
InChI Key: WPHGSBCOOTXFQI-UHFFFAOYSA-N
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Patent
US08927536B2

Procedure details

A solution of the compound (72.7 g, 192 mmol) obtained in Example 60-2) in 2 N hydrochloric acid-dioxane (728 mL) was stirred at room temperature for 30 min and further at 50° C. for 30 min. The reaction mixture was cooled to room temperature, the solvent was distilled off under reduced pressure, dichloromethane was added to the residue, and the organic layer was washed with saturated sodium hydrogencarbonate and saturated sodium chloride solution in this order and then dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was solidified with a mixed solvent (600 mL) of ethyl acetate and hexane (1:5) and collected by filtration. The obtained solid was dried under reduced pressure to obtain the title compound (51.7 g, 97%) as a white solid.
Name
compound
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
728 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]([NH:20][NH:21]C(OC(C)(C)C)=O)=[O:19])[CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[N:7][CH:8]=1)#[N:2]>Cl.O1CCOCC1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]([NH:20][NH2:21])=[O:19])[CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[N:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
compound
Quantity
72.7 g
Type
reactant
Smiles
C(#N)C=1C=CC(=NC1)C1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
728 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, dichloromethane
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium hydrogencarbonate and saturated sodium chloride solution in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1)C1=CC=C(C=C1)C1(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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